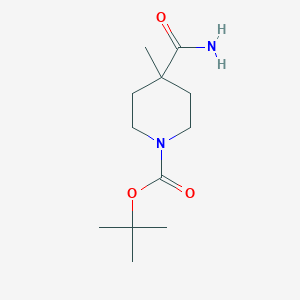

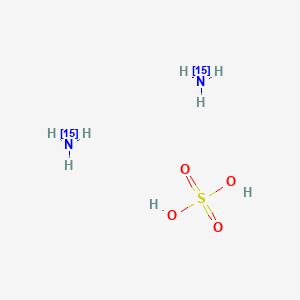

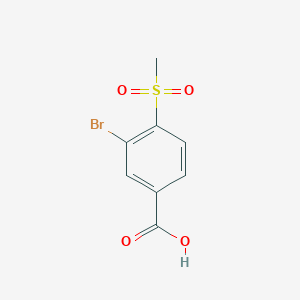

![molecular formula C7H5N3O2 B1374695 5H-Pyrrolo[3,2-D]pyrimidine-6-carboxylic acid CAS No. 857204-03-6](/img/structure/B1374695.png)

5H-Pyrrolo[3,2-D]pyrimidine-6-carboxylic acid

Übersicht

Beschreibung

5H-Pyrrolo[3,2-D]pyrimidine-6-carboxylic acid is a heterocyclic compound . It has been found to be an active fragment of Ribociclib and Palbociclib, two typical selective CDK4/6 inhibitors, which have been employed in the clinic for the treatment of estrogen receptor-positive (ER+) breast cancer .

Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives has been reported in several studies . The process typically involves multiple steps and yields compounds with high purity. The exact method of synthesis can vary depending on the specific derivative being synthesized .Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered heterocyclic ring containing two nitrogen atoms at the 1st and 3rd positions . The compound also contains a carboxylic acid group attached to the 6th carbon of the ring .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, pyrrolo[2,3-d]pyrimidine derivatives are known to participate in various chemical reactions due to their versatile structure .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular structure. It is a solid compound with a molecular weight of 163.14 . The compound is stable under normal conditions and should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen

Tumor Targeting and Antifolate Agents

- 5H-Pyrrolo[3,2-D]pyrimidine-6-carboxylic acid derivatives have been explored for tumor-targeting purposes. A study developed 6-substituted pyrrolo[2,3-d]pyrimidines that demonstrated selective cellular uptake via folate receptors (FRα and FRβ) and inhibited de novo purine nucleotide biosynthesis, showing potent inhibition against FR-expressing cells and tumor cells in culture (Wang et al., 2013).

Fungicidal Properties

- Derivatives of pyrrolo[2,3-d]pyrimidine-6-carboxylic acids, specifically those synthesized as methyl esters of N-[(4-substituted amino)-5-cyano-2-methylthiopyrimidin-6-yl]amino acids, have been found to possess fungicidal properties (Тумкявичюс et al., 2013).

Solid-Phase Synthesis for Combinatorial Chemistry

- Solid-phase methodology has been developed for preparing pyrrolo[3,2-d]pyrimidine-6-carboxylates. This method allows for generating libraries of pyrrolopyrimidine with diversity at N3, N5, and C6 positions, useful in combinatorial chemistry and drug discovery (Fridkin & Lubell, 2005).

Synthesis Methods and Reactions

- Various methods have been developed for synthesizing pyrrolo[3,2-d]pyrimidine derivatives, including amine oxide rearrangement and reactions under specific conditions, contributing to the broadening of available synthetic routes for these compounds (Majumdar et al., 1998).

Antioxidant Activity

- Certain derivatives of pyrrolo[3,2-d]pyrimidine, such as 5-aryl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acids, have been synthesized and studied for their antioxidant properties, indicating potential applications in this area (Quiroga et al., 2016).

Anticancer Therapeutics

- N-5 substituted pyrrolo[3,2-d]pyrimidines have been investigated as potential anti-cancer therapeutics. Their mechanism of action may involve DNA or RNA alkylation, with modifications at N5 of the pyrrole ring showing significant antiproliferative effects (Cawrse et al., 2019).

Wirkmechanismus

Target of Action

Similar compounds such as pyrrolo[2,3-d]pyrimidine derivatives have been reported to targetCyclin-Dependent Kinase Inhibitors (CDKIs) . CDKIs play a crucial role in regulating the cell cycle, and their inhibition can lead to cell cycle arrest, making them a potential target for cancer treatment .

Mode of Action

Similar compounds, such as pyrrolo[2,3-d]pyrimidine derivatives, have been shown to inhibit cdkis . This inhibition disrupts the normal cell cycle, leading to cell cycle arrest and potentially inducing apoptosis .

Biochemical Pathways

The inhibition of cdkis by similar compounds can affect thecell cycle regulation pathway . This disruption can lead to cell cycle arrest, potentially inducing apoptosis and inhibiting the proliferation of cancer cells .

Pharmacokinetics

The compound’s lipophilicity, which allows it to easily diffuse into cells, suggests that it may have good bioavailability .

Result of Action

Similar compounds have demonstrated significant antiproliferative effects on both er+ (t47d) and triple-negative (mda-mb-436) breast cancer cell lines . These compounds have shown higher anticancer activity against triple-negative breast cancer cells compared to ribociclib, a known CDKI .

Biochemische Analyse

Biochemical Properties

5H-Pyrrolo[3,2-D]pyrimidine-6-carboxylic acid plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to DNA gyrase, an enzyme essential for DNA replication in bacteria, thereby inhibiting its activity . This interaction highlights its potential as an antimicrobial agent. Additionally, this compound can interact with RNA polymerase, further demonstrating its role in inhibiting bacterial growth .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in breast cancer cells, derivatives of this compound have shown significant antiproliferative effects, indicating its potential as an anticancer agent . It can modulate cell signaling pathways such as the PI3K-Akt pathway, which is crucial for cell survival and proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its binding to DNA gyrase inhibits the enzyme’s activity, preventing bacterial DNA replication . Additionally, it can induce changes in gene expression, further influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has shown sustained effects on cellular functions, although the exact nature of these effects can vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes and modulate cellular functions without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, its interaction with DNA gyrase and RNA polymerase affects the metabolic processes related to DNA and RNA synthesis . These interactions can lead to changes in the overall metabolic state of the cell, further influencing cellular functions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can be transported across cell membranes and distributed to various cellular compartments. It interacts with specific transporters and binding proteins, which facilitate its localization and accumulation within cells . This distribution pattern is essential for its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and the subsequent biochemical effects .

Eigenschaften

IUPAC Name |

5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c11-7(12)5-1-4-6(10-5)2-8-3-9-4/h1-3,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRSPZIPMDQBSMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC2=CN=CN=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

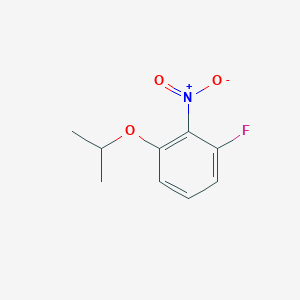

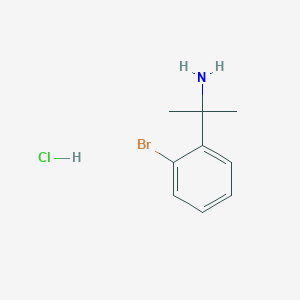

![Methyl 3-[3-(trifluoromethyl)phenyl]propanoate](/img/structure/B1374612.png)

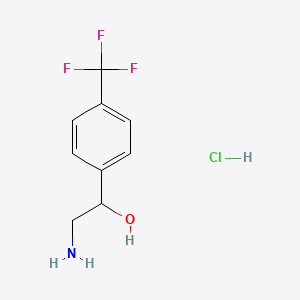

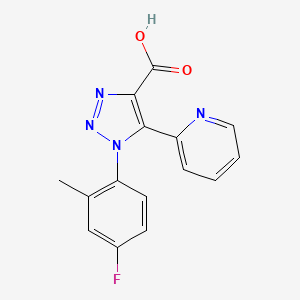

![2-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B1374618.png)

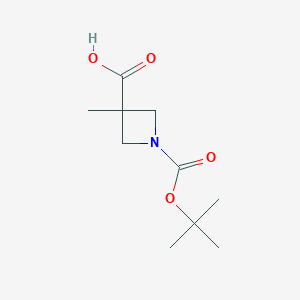

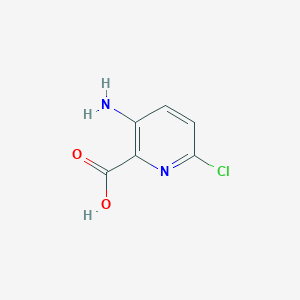

![1-[4-(Aminomethyl)piperidin-1-yl]-2-cyclopentylethanone](/img/structure/B1374629.png)

![Benzenesulfonic acid; 4-[4-[(4-chlorophenyl)-(2-pyridinyl)methoxy]-1-piperidinyl]butanoic acid](/img/structure/B1374632.png)